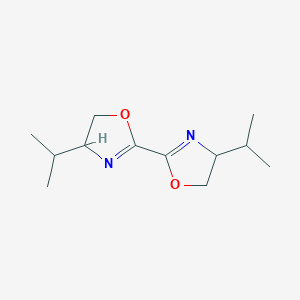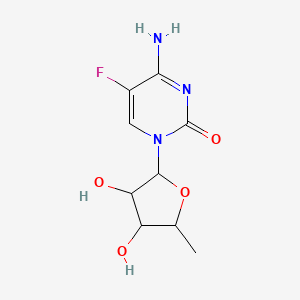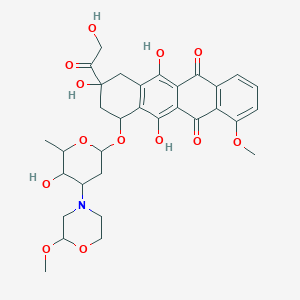
2\'-O-(2-Methoxyethyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-(2-Methoxyethyl)adenosine is a derivative of the purine nucleoside adenosine. This compound is characterized by the substitution of a methoxyethyl group at the 2’-hydroxyl position of the ribose sugar. It is commonly used in the synthesis of oligonucleotides and has applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(2-Methoxyethyl)adenosine typically involves the protection of the hydroxyl groups at the C3’ and C5’ positions of the ribose sugarThe final step involves the deprotection of the hydroxyl groups .
Industrial Production Methods: For industrial production, the method involves the cyclization of the sugar phosphate, attachment of the methoxyethyl side-chain at the C2’ position, and subsequent deprotection of the 3’ and 5’ positions .
Análisis De Reacciones Químicas
Types of Reactions: 2’-O-(2-Methoxyethyl)adenosine undergoes various chemical reactions, including substitution reactions. It can be used as a building block for cross-linking oligonucleotides .
Common Reagents and Conditions: . The reactions are typically carried out under mild conditions to prevent degradation of the nucleoside.
Major Products: The major products formed from these reactions are modified oligonucleotides that incorporate the 2’-O-(2-Methoxyethyl)adenosine moiety .
Aplicaciones Científicas De Investigación
2’-O-(2-Methoxyethyl)adenosine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’-O-(2-Methoxyethyl)adenosine involves its incorporation into oligonucleotides, which can then interact with specific molecular targets. The methoxyethyl group enhances the binding affinity of the oligonucleotides to their targets, thereby increasing their efficacy .
Comparación Con Compuestos Similares
- 2’-O-Methyladenosine
- 2’-O-(2-Methoxyethyl)guanosine
- 2’-O-(2-Methoxyethyl)cytidine
Comparison: 2’-O-(2-Methoxyethyl)adenosine is unique due to its enhanced binding affinity and stability compared to other similar compounds. The methoxyethyl group provides additional steric hindrance, which protects the nucleoside from enzymatic degradation .
Propiedades
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-21-2-3-22-10-9(20)7(4-19)23-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDXUJRJLRLJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13388676.png)
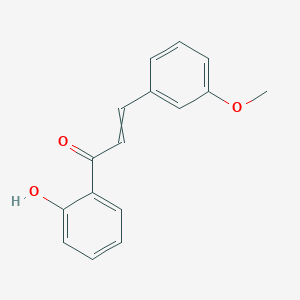
![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)
![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)

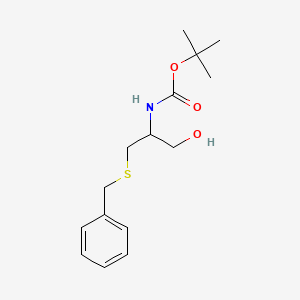
![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
![(2R)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13388727.png)
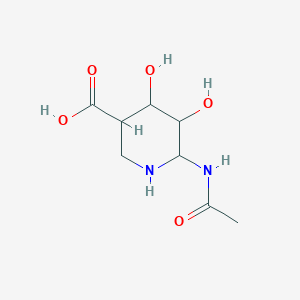
![(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B13388734.png)
